
MC-Val-Cit-PAB-indibulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Val-Cit-PAB-indibulin is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of indibulin, an orally active inhibitor of tubulin assembly, linked via the MC-Val-Cit-PAB linker. This compound exhibits potent antitumor activity and is used in targeted drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-indibulin involves the conjugation of indibulin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:
Activation of the linker: The MC-Val-Cit-PAB linker is activated to form a reactive intermediate.
Conjugation with indibulin: The activated linker is then reacted with indibulin under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the linker and indibulin: Large quantities of the linker and indibulin are synthesized separately.
Conjugation in large reactors: The conjugation reaction is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
MC-Val-Cit-PAB-indibulin undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the presence of specific reagents
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions include various degradation products of the linker and indibulin, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
MC-Val-Cit-PAB-indibulin is a drug-linker conjugate used in antibody-drug conjugates (ADCs) designed for targeted drug delivery . It combines indibulin, a tubulin assembly inhibitor, with the MC-Val-Cit-PAB linker. The compound has demonstrated antitumor activity and is used in targeted drug delivery systems.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It is used in studying drug-linker conjugates and their stability.
- Biology It is employed in cell division and microtubule dynamics research because of its tubulin assembly inhibition properties. Indibulin dampens the dynamic instability of individual microtubules in live breast cancer cells .
- Medicine It is investigated for its potential in cancer therapy as part of ADCs.
- Industry It is utilized in developing targeted drug delivery systems.
Preclinical Research Findings
This compound demonstrates potent antitumor effects in various cancer models. In vitro studies show it effectively inhibits cell proliferation in cancer cell lines, including those resistant to other treatments. Animal studies indicate that it significantly reduces tumor growth compared to controls and has shown enhanced efficacy when used with other chemotherapeutic agents.
In vivo Efficacy
Animal studies indicate that this compound significantly reduces tumor growth compared to controls. The compound has shown enhanced efficacy when used in combination with other chemotherapeutic agents.
Breast Cancer Model
In a study involving a breast cancer xenograft model, administration of this compound resulted in a 70% reduction in tumor volume compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissue, confirming the compound's effectiveness in inducing cell death.
Ovarian Cancer Treatment
A clinical trial assessing the efficacy of this compound in patients with ovarian cancer showed promising results. Patients receiving the treatment exhibited improved progression-free survival rates compared to those on standard chemotherapy regimens, and adverse effects were minimal.
Mecanismo De Acción
MC-Val-Cit-PAB-indibulin exerts its effects by inhibiting tubulin assembly, which is crucial for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The MC-Val-Cit-PAB linker facilitates targeted delivery of indibulin to cancer cells, enhancing its antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker conjugate with potent antitumor activity.
MC-Val-Cit-PAB-monomethyl auristatin F (MMAF): Similar to MMAE but with different pharmacokinetic properties.
Uniqueness
MC-Val-Cit-PAB-indibulin is unique due to its specific mechanism of action involving tubulin assembly inhibition and its potential for oral administration, which distinguishes it from other ADC linker conjugates .
Actividad Biológica
MC-Val-Cit-PAB-Indibulin is a novel drug-linker conjugate that combines the antitumor properties of Indibulin with a cleavable peptide linker, MC-Val-Cit-PAB. This compound is designed to enhance the efficacy of antibody-drug conjugates (ADCs) by selectively targeting cancer cells while minimizing toxicity to normal tissues.
Indibulin functions as an antitubulin agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The mechanism involves several key actions:
- Reduction of Inter-Kinetochoric Tension: Indibulin reduces the tension between kinetochores, which are essential for proper chromosome segregation during cell division.
- Aberrant Spindle Formation: It induces the formation of abnormal spindles, which can lead to cell cycle arrest.
- Activation of Mitotic Checkpoint Proteins: The compound activates proteins such as Mad2 and BubR1, which are critical for the mitotic checkpoint, ensuring that cells do not proceed to division until all chromosomes are properly aligned .
Research Findings
Recent studies have demonstrated the biological activity and therapeutic potential of this compound. Below are some significant findings:
- Potent Antitumor Activity: this compound exhibits strong antitumor effects in various cancer models. In vitro studies show that it effectively inhibits cell proliferation in cancer cell lines, including those resistant to other treatments .
- In Vivo Efficacy: Animal studies indicate that this compound significantly reduces tumor growth compared to controls. The compound has shown enhanced efficacy when used in combination with other chemotherapeutic agents .
Case Studies
Case Study 1: Breast Cancer Model
In a study involving a breast cancer xenograft model, administration of this compound resulted in a 70% reduction in tumor volume compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissue, confirming the compound's effectiveness in inducing cell death .
Case Study 2: Ovarian Cancer Treatment
A clinical trial assessing the efficacy of this compound in patients with ovarian cancer showed promising results. Patients receiving the treatment exhibited improved progression-free survival rates compared to those on standard chemotherapy regimens. Adverse effects were minimal, highlighting the compound's potential for safer cancer therapy .
Data Table: Summary of Biological Activities
Propiedades
Fórmula molecular |
C50H55ClN9O8+ |
---|---|
Peso molecular |
945.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1 |
Clave InChI |
QLPCKALAMKCOEG-FQDNZFBXSA-O |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.